Product packaging for AZD9291-345(Cat. No.:)

AZD9291-345

Cat. No.: B1192225
M. Wt: 345.39776
InChI Key: SXZXCNQSJYGNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Targeted Kinase Inhibitors

The development of targeted kinase inhibitors has revolutionized cancer therapy, shifting the paradigm from traditional chemotherapy to precision oncology researchgate.netmdpi.com. Protein kinases are critical regulators of cellular functions, and their dysregulation is a hallmark of many cancers researchgate.netcsic.es. The first generation of EGFR TKIs, such as gefitinib (B1684475) and erlotinib, demonstrated significant clinical benefit in patients with advanced non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (EGFRm+), such as exon 19 deletions (ex19del) and the L858R point mutation in exon 21 nih.govamegroups.cn. These agents work by blocking the tyrosine kinase activity of EGFR, thereby interrupting aberrant signaling pathways that drive tumor growth researchgate.netcsic.es.

Despite the initial success of first-generation EGFR TKIs, the development of acquired resistance remains a major challenge, limiting long-term patient benefits mdpi.commdpi.comoncology-central.com. This challenge spurred the development of subsequent generations of kinase inhibitors designed to overcome these resistance mechanisms mdpi.comoncology-central.com. Second-generation EGFR TKIs, like afatinib (B358) and dacomitinib, were developed, but they also faced limitations in effectively overcoming the most common resistance mechanism to first-generation inhibitors: the acquisition of a secondary T790M mutation in EGFR nih.govamegroups.cn.

Rationale for the Development of AZD9291-345

The emergence of resistance mechanisms and the need for improved therapeutic profiles provided the strong rationale for developing third-generation EGFR TKIs, including AZD9291 and related compounds like this compound nih.govamegroups.cnmdpi.com.

Addressing Acquired Resistance Mechanisms of Preceding Agents

A primary driver for the development of AZD9291 was to overcome the acquired resistance mediated by the EGFR T790M mutation nih.govamegroups.cnmdpi.com. The T790M mutation, located in exon 20 of EGFR, alters the ATP-binding pocket, reducing the affinity of first- and second-generation TKIs and hindering their inhibitory effect amegroups.cnamegroups.org. This mutation accounts for a significant proportion (50-60%) of acquired resistance cases in patients treated with earlier EGFR TKIs mdpi.comamegroups.cnoncotarget.comspandidos-publications.com.

AZD9291 was specifically designed as an irreversible inhibitor targeting both the common EGFR sensitizing mutations (ex19del, L858R) and the T790M resistance mutation nih.govnih.gov. This mechanism involves covalent binding to the cysteine-797 residue in the EGFR kinase domain, which is distinct from the binding of earlier reversible inhibitors nih.govnih.gov. Preclinical studies demonstrated that AZD9291 potently inhibits signaling pathways and cellular growth in cell lines harboring both EGFR sensitizing mutations and the T790M mutation nih.gov.

Enhanced Selectivity over Wild-Type Receptors

Another crucial aspect of the rationale behind developing third-generation TKIs like AZD9291 was to achieve enhanced selectivity for mutant EGFR over wild-type EGFR nih.govamegroups.cnnih.gov. Inhibition of wild-type EGFR, which is expressed in normal tissues like skin and the gastrointestinal tract, is associated with dose-limiting toxicities such as rash and diarrhea observed with first- and second-generation TKIs amegroups.cnnih.gov.

AZD9291 was developed to spare wild-type EGFR activity while potently inhibiting the mutant forms, including T790M nih.govamegroups.cnnih.gov. This mutant selectivity was intended to improve the therapeutic window and reduce off-target toxicities, potentially allowing for higher doses to effectively target resistant tumor cells amegroups.cn. Preclinical data showed that AZD9291 had lower activity against wild-type EGFR lines compared to EGFRm+ and EGFRm+/T790M mutant cell lines nih.gov.

Significance of this compound in Preclinical Oncology Research

AZD9291, and by extension structurally related compounds like this compound, hold significant importance in preclinical oncology research for several reasons. They serve as crucial tools for studying mechanisms of EGFR-driven cancer and evaluating novel therapeutic strategies.

Preclinical studies with AZD9291 have provided detailed insights into its potency against various EGFR mutations. For instance, in recombinant enzyme assays, AZD9291 showed potent inhibition against EGFR L858R and L858R/T790M mutants nih.gov. In cell-based assays, AZD9291 demonstrated potent inhibition of EGFR phosphorylation and cell growth in cell lines harboring sensitizing EGFR mutations (e.g., PC-9, H3255) and T790M resistance mutations (e.g., H1975, PC-9VanR) nih.gov. The mean IC50 values for AZD9291 in these mutant cell lines were generally in the low nanomolar range nih.gov. In contrast, AZD9291 showed much lower activity against wild-type EGFR cell lines nih.gov.

The preclinical efficacy of AZD9291 has been demonstrated in vivo using tumor xenograft models. Studies showed that AZD9291 induced profound and sustained tumor regression in models with EGFR mutant tumors, including those with the T790M mutation nih.gov. For example, once-daily dosing of AZD9291 caused significant dose-dependent regression in PC-9 (ex19del) and H1975 (L858R/T790M) xenograft models nih.gov.

Furthermore, preclinical research using AZD9291 has been instrumental in investigating mechanisms of acquired resistance to third-generation TKIs themselves amegroups.orgplos.orgnih.gov. Studies have identified the emergence of the EGFR C797S mutation as a significant resistance mechanism to AZD9291, which prevents the irreversible covalent binding of the inhibitor amegroups.orgplos.orgoncotarget.com. Other resistance mechanisms explored in preclinical models include activation of bypass signaling pathways such as the RAS-MAPK pathway and MET amplification plos.orgnih.govoncotarget.comnih.gov.

Preclinical studies have also explored combination strategies involving AZD9291 to overcome or delay resistance. For instance, combining AZD9291 with a MEK inhibitor has shown promise in restoring sensitivity in AZD9291-resistant cell lines and xenograft models where resistance is mediated by increased dependence on RAS signaling plos.orgnih.govnih.gov.

The data generated from preclinical research with AZD9291 and related compounds like this compound is crucial for understanding the complex biology of EGFR-mutated cancers, identifying potential resistance mechanisms, and developing rational combination therapies for future clinical application plos.orgnih.govresearchgate.net.

Representative Preclinical Data (Illustrative)

Cell Line (EGFR Status)AZD9291 IC50 (nM)Reference
PC-9 (ex19del)13 - 54 nih.gov
H3255 (L858R)13 - 54 nih.gov
H1975 (L858R/T790M)< 15 nih.gov
PC-9VanR (ex19del/T790M)< 15 nih.gov
LOVO (Wild-type)Higher than mutants nih.gov
A431 (Wild-type)Higher than mutants nih.gov
H2073 (Wild-type)Higher than mutants nih.gov

Note: IC50 values can vary depending on the specific assay and experimental conditions.

Mechanisms of Acquired Resistance to AZD9291 Identified in Preclinical Research

MechanismDescriptionPrevalence (in pre-treated patients)References
EGFR C797S MutationMutation in the covalent binding site, preventing irreversible inhibition.~33-36% amegroups.orgplos.orgoncotarget.com
MET AmplificationActivation of an alternative signaling pathway.Detected in some cases plos.orgnih.govoncotarget.com
RAS-MAPK Pathway ActivationActivation of downstream signaling, often through KRAS or NRAS mutations.Detected in some cases plos.orgnih.govoncotarget.comnih.gov
Transformation to SCLCHistological transformation to small cell lung cancer.Reported in case studies oncotarget.com

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.39776

IUPAC Name

6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

InChI

InChI=1S/C20H19N5O/c1-25-12-15(14-5-3-4-6-18(14)25)16-9-10-22-20(23-16)24-17-11-13(21)7-8-19(17)26-2/h3-12H,21H2,1-2H3,(H,22,23,24)

InChI Key

SXZXCNQSJYGNTI-UHFFFAOYSA-N

SMILES

NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD9291345;  AZD-9291345;  AZD 9291345

Origin of Product

United States

Molecular and Cellular Pharmacology of Azd9291 345

Primary Molecular Target Inhibition Profile

AZD9291 potently inhibits the kinase activity of clinically relevant mutant forms of the EGFR, which are key drivers in a subset of non-small cell lung cancers (NSCLC). aacrjournals.org Its activity profile demonstrates a significant evolution from first- and second-generation inhibitors by effectively targeting the mutations that confer acquired resistance to those earlier agents. amegroups.cn

Targeting of Activating Receptor Mutations

AZD9291 is a potent inhibitor of the primary sensitizing mutations in the EGFR gene that render tumors susceptible to TKI therapy. tagrissohcp.com These mutations include common variants such as deletions in exon 19 (ex19del) and the L858R point mutation in exon 21. nih.govjnj.com Preclinical studies show that AZD9291 effectively inhibits EGFR phosphorylation and downstream signaling pathways in cell lines harboring these activating mutations, with a potency comparable to first-generation TKIs like gefitinib (B1684475) and erlotinib. nih.govpatsnap.com This potent activity against the initial oncogenic drivers is a foundational element of its therapeutic action. nih.gov

Inhibition of Resistance-Associated Mutations

A key feature of AZD9291 is its potent activity against the EGFR T790M mutation, the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. nih.govnih.gov The T790M "gatekeeper" mutation increases the receptor's affinity for ATP, which reduces the efficacy of competitive inhibitors. nih.gov AZD9291 was designed to overcome this challenge. patsnap.com In preclinical models, it demonstrates strong inhibition of cell lines with both a sensitizing mutation and the T790M resistance mutation (e.g., ex19del/T790M or L858R/T790M). nih.govpatsnap.com It effectively inhibits EGFR phosphorylation in these resistant cell lines at low nanomolar concentrations. patsnap.com

Selectivity against Wild-Type Receptors

AZD9291 exhibits a high degree of selectivity for mutant EGFR over the wild-type (WT) form of the receptor. nih.govnih.gov This selectivity is a critical design feature intended to minimize the dose-limiting toxicities, such as skin rash and diarrhea, that are associated with the inhibition of WT EGFR in healthy tissues by earlier-generation TKIs. amegroups.cnacs.orgresearchgate.net In biochemical assays, AZD9291 has been shown to be approximately 200 times more potent against EGFR harboring the L858R/T790M mutations than against WT EGFR. nih.gov Cellular assays confirm this selectivity, showing significantly less activity against EGFR phosphorylation in WT cell lines compared to mutant cell lines. nih.govpatsnap.com For instance, the IC₅₀ for inhibiting EGFR phosphorylation in WT cell lines ranges from 480–1865 nM, compared to less than 15 nM in T790M mutant cell lines. nih.gov

Data sourced from preclinical cellular assays. nih.gov

Binding Characteristics and Irreversibility

The unique binding mechanism of AZD9291 is central to its potency and selectivity. nih.gov Unlike first-generation TKIs that bind reversibly, AZD9291 forms a permanent, covalent bond with its target. nih.govamegroups.cn

Covalent Modification of Specific Cysteine Residues

AZD9291 functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue—Cys797—located in the ATP-binding site of the EGFR kinase domain. nih.govnih.govpatsnap.com This targeted covalent interaction is facilitated by an acrylamide (B121943) group on the AZD9291 molecule, which acts as a Michael acceptor. researchgate.netmdpi.com The alkene moiety of the acrylamide warhead reacts with the thiol group of Cys797 via Michael addition, forming a stable conjugate adduct. researchgate.netmdpi.com This covalent bond formation effectively and permanently inactivates the kinase activity of the receptor. patsnap.com The formation of this bond is a key distinction from reversible inhibitors and is responsible for its potent inhibition of mutant EGFR. nih.gov Structural models show the pyrimidine (B1678525) core of AZD9291 forming hydrogen bonds with the hinge region of the kinase (Met793), which orients the acrylamide group to react with Cys797. researchgate.net

Impact of Binding Kinetics on Target Engagement

The irreversible nature of AZD9291's binding has a profound impact on its pharmacological activity. Covalent inhibitors first engage with their target in a reversible step, followed by the formation of the covalent bond. biorxiv.org Once the covalent bond is formed, the dissociation rate (k_off) is effectively zero, meaning the inhibitor does not detach from the receptor. researchgate.net This leads to prolonged and sustained inhibition of EGFR signaling, even after circulating plasma levels of the drug have decreased. nih.gov The duration of the therapeutic effect becomes dependent on the rate of synthesis of new EGFR protein rather than on maintaining a specific concentration of the drug in the plasma. researchgate.net This sustained target engagement is a key kinetic advantage of irreversible inhibitors, contributing to their high potency and durable anti-tumor activity observed in preclinical models. nih.govresearchgate.net

Downstream Signaling Pathway Modulation

AZD9291, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, modulates critical downstream signaling pathways integral to tumor cell survival and proliferation. By selectively targeting mutant forms of EGFR, it effectively curtails the aberrant signaling that drives oncogenesis in specific cancer subtypes.

Inhibition of Phosphorylation Events (e.g., pEGFR, pAKT, pERK)

AZD9291 potently inhibits the phosphorylation of EGFR in cancer cell lines that harbor both sensitizing EGFR mutations and the T790M resistance mutation. onclive.com This inhibition is a key mechanism of its action, leading to the blockade of downstream signaling cascades. researchgate.net

In preclinical models, treatment with AZD9291 leads to a significant reduction in the levels of phosphorylated EGFR (pEGFR). researchgate.netnih.gov This on-target activity subsequently affects key downstream signaling nodes. Western blot analyses have demonstrated that AZD9291 effectively down-regulates the phosphorylation of AKT (pAKT) and ERK (pERK) in various cancer cell lines, including H1975 and glioblastoma (GBM) cells. researchgate.netresearchgate.netnih.govresearchgate.net For instance, in H1975 non-small cell lung cancer (NSCLC) cells, which harbor the L858R/T790M EGFR mutations, AZD9291 treatment strongly inhibits both pEGFR and downstream signaling molecules. researchgate.net Similarly, in GBM cells, AZD9291 has been shown to continuously and efficiently inhibit the EGFR/ERK signaling pathway. researchgate.netnih.gov

Studies have shown that the inhibition of these phosphorylation events is more potent in cells with mutant EGFR compared to those with wild-type EGFR. researchgate.net The inhibitory effect on these signaling pathways is crucial for the compound's therapeutic action, as the PI3K/Akt and RAS/MEK/ERK pathways are central to regulating cell proliferation, survival, and other cancer-related processes. nih.govresearchgate.net

Modulation of Cellular Processes

The inhibition of key signaling pathways by AZD9291 translates into significant effects on fundamental cellular processes that are dysregulated in cancer, such as proliferation, apoptosis, and cell cycle progression.

AZD9291 demonstrates potent, dose-dependent inhibition of proliferation across a range of cancer cell lines. researchgate.net This anti-proliferative effect is particularly pronounced in cell lines with activating EGFR mutations and the T790M resistance mutation.

In glioblastoma (GBM) cell lines, AZD9291 has been shown to inhibit cell growth with IC₅₀ values in the low micromolar range, proving to be significantly more efficient than first-generation EGFR inhibitors. researchgate.netnih.gov In non-small cell lung cancer (NSCLC) cell lines, such as those with EGFR mutations, AZD9291 effectively decreases cell survival. nih.gov For example, it has demonstrated significant growth inhibitory effects in A549 and H1975 NSCLC cells. nih.gov

Inhibitory Effects of AZD9291 on Glioblastoma Cell Proliferation
Cell LineIC₅₀ (μM)Reference
GBM Cell Line 1~1.25 researchgate.net
GBM Cell Line 2~1.5 researchgate.net
GBM Cell Line 3~2.0 researchgate.net
GBM Cell Line 4~2.5 researchgate.net
GBM Cell Line 5~2.75 researchgate.net
GBM Cell Line 6~3.0 researchgate.net

In addition to inhibiting proliferation, AZD9291 effectively induces apoptosis, or programmed cell death, in cancer cells. mdpi.com This is evidenced by molecular changes such as the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The induction of apoptosis is a critical component of its anti-tumor activity. nih.govnih.gov

Furthermore, AZD9291 has been shown to influence cell cycle progression. Studies in glioblastoma cells have demonstrated that the compound can induce cell cycle arrest. researchgate.netnih.gov While some EGFR inhibitors have been associated with G2/M phase arrest, research indicates that AZD9291 can also induce a G0/G1 phase arrest in certain NSCLC cell lines, such as A549 and LK2 cells. nih.govresearchgate.net This arrest is mediated by promoting the phosphorylation of p53 and the expression of p21, which in turn decreases the expression of cyclin D1. nih.gov In H1975 cells, treatment with AZD9291 led to an arrest in the G1/G0 phase. researchgate.net

Cell Cycle Effects of AZD9291 in Cancer Cell Lines
Cell LineEffectReference
Glioblastoma Multiforme (GBM)Cell Cycle Arrest researchgate.netnih.gov
A549 (NSCLC)Increased G0/G1 phase, Decreased G2/M phase nih.govresearchgate.net
LK2 (NSCLC)Increased G0/G1 phase, Decreased G2/M phase nih.govresearchgate.net
H1975 (NSCLC)Arrested in G1/G0 phase researchgate.net

Preclinical Efficacy Studies of Azd9291 345

In Vitro Efficacy in Cancer Cell Lines

The activity of AZD9291 has been rigorously tested in various cancer cell lines, providing a foundational understanding of its potency and selectivity. These in vitro studies are crucial for characterizing the compound's mechanism of action at the cellular level.

Evaluation across Diverse Mutant Receptor Backgrounds

AZD9291 was specifically designed to be effective against both the initial EGFR-sensitizing mutations and the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs. nih.gov Laboratory studies have confirmed its high potency against cell lines harboring these mutations, while showing significantly less activity against the wild-type (non-mutated) form of the EGFR, which is prevalent in normal, healthy cells. researchgate.net

The compound has demonstrated potent inhibition of cell proliferation in NSCLC cell lines with common sensitizing mutations, such as the exon 19 deletion (in PC-9 and HCC827 cells) and the L858R mutation (in H3255 cells). researchgate.netnih.gov Crucially, it maintains this high potency in cells that have also acquired the T790M resistance mutation, such as the H1975 (L858R/T790M) and PC-9ER (exon 19 deletion/T790M) cell lines. nih.govoncotarget.com This selectivity for mutant EGFR over wild-type EGFR is a hallmark of AZD9291. researchgate.net

In Vitro Activity of AZD9291 in EGFR-Mutant NSCLC Cell Lines
Cell LineEGFR Mutation StatusAZD9291 IC₅₀ (nM)Reference
PC-9Exon 19 deletion23 oncotarget.com
HCC827Exon 19 deletion12.0 researchgate.net
H3255L858R15.0 researchgate.net
H1975L858R + T790M4.6 - 5.0 nih.govoncotarget.com
PC-9ERExon 19 deletion + T790M13 - 166 nih.govoncotarget.com

Assessment in 2D and 3D Cell Culture Models

The evaluation of anti-cancer agents is evolving from traditional two-dimensional (2D) monolayer cultures to three-dimensional (3D) models, such as spheroids, which more accurately mimic the architecture and microenvironment of solid tumors. frontiersin.orgnih.gov While many conventional chemotherapeutics show reduced efficacy in 3D cultures compared to 2D, studies with EGFR inhibitors have revealed different patterns. oncotarget.comoncotarget.com

Concentration-Dependent Activity

The inhibitory effects of AZD9291 on cancer cell lines are directly related to its concentration. This concentration-dependent activity is a fundamental principle of its mechanism, where increasing the amount of the drug leads to a greater reduction in cell viability and proliferation. iiarjournals.org This relationship is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit cell growth by 50%. iiarjournals.org

Experiments using a range of AZD9291 concentrations on various EGFR-mutant cell lines consistently show that as the drug concentration increases, cell viability decreases. iiarjournals.orgnih.gov For instance, in PC-9 and H1975 cells, AZD9291 demonstrated potent, low nanomolar IC₅₀ values, indicating that only a small concentration is needed to achieve significant growth inhibition. nih.goviiarjournals.org This potent, concentration-dependent inhibition of proliferation is observed across cell lines with both EGFR-sensitizing and T790M resistance mutations. nih.govoncotarget.com

In Vivo Efficacy in Animal Models

Following promising in vitro results, the efficacy of AZD9291 was evaluated in living organisms to understand its effects in a more complex biological system.

Xenograft Models (e.g., Cell Line-Derived Xenografts, Patient-Derived Xenografts)

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical anti-cancer drug testing. AZD9291 has been extensively studied in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). researchgate.net In CDX models, mice bear tumors grown from established cancer cell lines like PC-9 (EGFR exon 19 deletion) and H1975 (L858R/T790M). researchgate.net PDX models involve the implantation of tumor fragments directly from a patient, which are believed to better recapitulate the heterogeneity and response of the original human tumor.

In various xenograft models of NSCLC, oral administration of AZD9291 has been shown to cause significant and sustained tumor regression. researchgate.net The compound induced profound, dose-dependent tumor shrinkage in models representing both EGFR-TKI sensitizing mutations (PC-9) and T790M-resistant mutations (H1975). researchgate.net

Long-term treatment with AZD9291 in these models resulted in complete and sustained responses, with some tumors becoming macroscopically invisible and remaining so for extended periods. nih.gov This robust anti-tumor activity in preclinical in vivo models provided a strong rationale for the clinical development of AZD9291 for patients with EGFR-mutated NSCLC.

In Vivo Efficacy of AZD9291 in NSCLC Xenograft Models
Xenograft ModelEGFR Mutation StatusObserved EffectReference
PC-9 (CDX)Exon 19 deletionSubstantial tumor regression nih.gov
H1975 (CDX)L858R + T790MSubstantial tumor regression nih.gov
EGFRm+ (Transgenic)Sensitizing mutationSignificant shrinkage of lung tumors nih.gov
EGFRm+/T790M (Transgenic)Sensitizing + T790M mutationSignificant shrinkage of lung tumors nih.gov

Pharmacodynamic Marker Assessment in Tumor Tissues

The preclinical evaluation of AZD9291 involved comprehensive pharmacodynamic (PD) marker assessments to confirm target engagement and downstream pathway modulation in tumor tissues. Studies consistently demonstrated that AZD9291 potently inhibits the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in cancer cell lines harboring both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. nih.gov

In vitro analyses using phospho-EGFR ELISA assays revealed that AZD9291 effectively inhibited EGFR phosphorylation with low nanomolar potency in mutant cell lines, while showing significantly less activity against wild-type (WT) EGFR. nih.govresearchgate.net For example, in cell lines with sensitizing mutations like PC-9 (ex19del) and H3255 (L858R), the IC50 values for AZD9291 were comparable to earlier generation TKIs. nih.gov Crucially, in T790M mutant cell lines such as H1975 (L858R/T790M), where first-generation TKIs are ineffective, AZD9291 demonstrated potent inhibition of EGFR phosphorylation with a mean IC50 potency of less than 15 nM. nih.gov

Table 1: In Vitro Potency of AZD9291 Against EGFR Phosphorylation in Various Cell Lines

Cell LineEGFR Mutation StatusAZD9291 IC50 (nM)
PC-9ex19del13-54
H3255L858R13-54
H1975L858R/T790M&lt;15
PC-9VanRex19del/T790M&lt;15
LoVoWild-Type&gt;200

In vivo studies further corroborated these findings. In xenograft models using H1975 (L858R/T790M) cells, a single 5 mg/kg oral dose of AZD9291 led to profound and sustained inhibition of EGFR phosphorylation. nih.gov Immunohistochemistry analysis of tumor tissues from these models showed a marked reduction in phospho-EGFR levels. nih.gov This target engagement was accompanied by the inhibition of key downstream signaling molecules, including ERK, S6, and PRAS40, confirming that AZD9291 effectively blocks the signaling cascade driven by mutant EGFR. nih.govnih.gov Similar results were observed via immunoblot analysis of tumor lysates, which showed potent inhibition of phospho-EGFR and downstream substrates like pAKT and pERK in mutant EGFR cell lines compared to wild-type lines. nih.gov

Genetically Engineered Mouse Models (GEMMs)

To evaluate the efficacy of AZD9291 in a more physiologically relevant context, genetically engineered mouse models (GEMMs) that develop lung adenocarcinomas driven by specific EGFR mutations were utilized. nih.govtandfonline.com These models employed a tetracycline-inducible system, allowing for the controlled expression of mutant EGFR in the lung epithelia. nih.gov

Two key GEMMs were used in the preclinical assessment of AZD9291:

C/L858R Model : Mice engineered to express the EGFRL858R sensitizing mutation.

C/L+T Model : Mice engineered to express the dual mutations EGFRL858R + T790M, mimicking the common clinical scenario of acquired resistance. nih.gov

In both of these transgenic models, oral administration of AZD9291 resulted in significant and sustained tumor regression. nih.gov The anti-tumor activity was profound, as evidenced by magnetic resonance imaging (MRI) which showed a marked decrease in radiographic tumor volume from baseline in individual animals treated with AZD9291. nih.gov Histological analysis of lung tissues from these mice confirmed the reduction in tumor burden. nih.gov These studies in GEMMs were crucial in demonstrating that AZD9291 could overcome T790M-mediated resistance in a complex in vivo tumor microenvironment, providing a strong rationale for its clinical development. tandfonline.com

Evaluation in Central Nervous System (CNS) Metastasis Models (e.g., leptomeningeal carcinomatosis)

A critical aspect of the preclinical evaluation of AZD9291 was its activity against central nervous system (CNS) metastases, a common site of disease progression in patients with EGFR-mutant non-small cell lung cancer (NSCLC). nih.gov Studies demonstrated that AZD9291 has greater penetration of the mouse blood-brain barrier compared to earlier generation EGFR-TKIs like gefitinib (B1684475) and afatinib (B358), as well as the contemporaneous compound rociletinib (B611991). nih.govaacrjournals.org

In an EGFR-mutant (PC9) mouse brain metastases model, AZD9291 induced sustained tumor regression, whereas rociletinib did not achieve a similar effect. nih.govaacrjournals.org This superior CNS efficacy is attributed to its structural properties that facilitate crossing the blood-brain barrier. aacrjournals.org

Furthermore, the efficacy of AZD9291 was specifically tested in a challenging model of leptomeningeal carcinomatosis (LMC), where cancer cells spread to the membranes surrounding the brain and spinal cord. An in vivo imaging model was established by inoculating EGFR-mutant lung cancer cells (PC-9/ffluc) into the leptomeningeal space of mice. nih.gov In this model, treatment with AZD9291 significantly delayed the development and progression of LMC. nih.gov Notably, a higher dose of AZD9291 was shown to cause regression of LMC that was refractory to lower doses or other EGFR-TKIs. nih.gov This therapeutic effect was correlated with the inhibition of the downstream signaling molecule S6 in the leptomeningeal cancer cells, confirming target engagement within the CNS. nih.gov These findings suggested that AZD9291 could be an effective treatment for EGFR-TKI resistant LMC. nih.gov

Dose-Response Relationships in Preclinical Models

The relationship between the dose of AZD9291 and its anti-tumor effect was characterized across various preclinical models, establishing a clear dose-dependent efficacy. In vitro, AZD9291 inhibited the phosphorylation of EGFR and its downstream signaling molecule S6 in a dose-dependent manner in EGFR-mutant cell lines. nih.gov

In vivo, dose-response studies were conducted in xenograft and CNS metastasis models. In a subcutaneous H1975 (L858R/T790M) xenograft model, a single oral dose of 5 mg/kg was sufficient to induce profound and lasting inhibition of EGFR phosphorylation. nih.gov In a PC9 brain metastases model, a dose of 5 mg/kg once daily was shown to be effective, and a dose-response relationship was simulated using preclinical pharmacokinetic/pharmacodynamic (PK/PD) models to predict activity in patients. aacrjournals.orgresearchgate.net

The LMC model provided further evidence of a clear dose-response relationship. While a standard dose of AZD9291 could delay the progression of LMC, a higher dose was capable of inducing regression in tumors that had progressed on the lower dose. nih.gov This suggests that achieving adequate drug concentrations is critical for efficacy, particularly in sanctuary sites like the CNS. nih.gov

Table 2: Summary of AZD9291 Dose and Effect in Preclinical Models

Preclinical ModelDoseObserved EffectReference
H1975 Subcutaneous Xenograft5 mg/kg (single dose)Profound and sustained inhibition of pEGFR nih.gov
EGFRL858R+T790M GEMM5 mg/kg/daySignificant and sustained tumor regression nih.gov
PC9 Brain Metastases Model5 and 25 mg/kg/daySustained tumor regression researchgate.net
PC9/ffluc LMC ModelStandard vs. High DoseProgression delay (standard); Regression (high) nih.gov

Mechanisms of Acquired and Intrinsic Resistance to Azd9291 345 in Preclinical Models

Genetic Alterations in the Primary Target

On-target resistance mechanisms involve the emergence of new mutations within the EGFR gene that interfere with the binding of AZD9291-345.

Emergence of Tertiary Mutations (e.g., C797S)

The most well-characterized on-target resistance mechanism to this compound is the acquisition of a tertiary mutation at the C797 residue in exon 20 of the EGFR gene. aacrjournals.orgcore.ac.uk this compound forms a covalent bond with this cysteine residue, which is crucial for its irreversible inhibitory activity. nih.gov A substitution of this cysteine with serine (C797S) prevents this covalent binding, thereby rendering the drug ineffective. aacrjournals.org

Preclinical studies have demonstrated that the allelic context of the C797S mutation relative to the T790M mutation dictates the sensitivity to different generations of EGFR TKIs. springermedizin.de When C797S and T790M mutations are located on different alleles (in trans), preclinical models show that the combination of a first-generation TKI (like gefitinib (B1684475) or erlotinib) and this compound can be effective. springermedizin.de Conversely, when both mutations are on the same allele (in cis), cancer cells exhibit resistance to all generations of EGFR TKIs. springermedizin.de

Mutation ConfigurationSensitivity to EGFR TKIs in Preclinical Models
C797S and T790M in trans Sensitive to a combination of first- and third-generation EGFR TKIs. springermedizin.de
C797S and T790M in cis Resistant to first-, second-, and third-generation EGFR TKIs. springermedizin.de

Loss or Depopulation of Original Mutant Alleles

Another observed mechanism of resistance involves the loss of the original T790M mutation. nih.govnih.gov In patients treated with this compound for T790M-positive NSCLC, the disappearance of the T790M clone is frequently observed at the time of progression. nih.govnih.gov This loss is often associated with the emergence of alternative, T790M-independent resistance mechanisms. nih.gov

Preclinical findings suggest that the loss of T790M can be a marker of a shift in the dominant resistance pathway. For instance, in some preclinical models, the loss of the T790M mutation was concurrent with the amplification of other signaling molecules like MET or HER2. Current time information in Indore, IN. This suggests a dynamic evolution of the tumor under the selective pressure of this compound, where clones without the T790M mutation but with other survival advantages can outgrow the T790M-positive cells.

Activation of Bypass Signaling Pathways

Off-target resistance mechanisms circumvent the need for EGFR signaling by activating alternative pathways that drive cell proliferation and survival.

MET Amplification

Amplification of the MET proto-oncogene is a frequently observed bypass track in this compound resistance. nih.govamegroups.org Increased MET signaling can activate downstream pathways, such as the PI3K/AKT and RAS/MAPK pathways, independently of EGFR. Preclinical studies have shown that cell lines with acquired resistance to this compound often exhibit MET gene amplification. nih.govamegroups.org Furthermore, the combination of this compound with a MET inhibitor, such as savolitinib (B612288) or crizotinib, has been shown to overcome this resistance in preclinical models. nih.govaacrjournals.org

HER2 Amplification/Overexpression

Similar to MET, amplification or overexpression of the HER2 (ERBB2) gene, another member of the ErbB family of receptor tyrosine kinases, can also confer resistance to this compound. nih.govCurrent time information in Indore, IN.amegroups.org HER2 amplification leads to the activation of downstream signaling pathways that are parallel to those activated by EGFR, thereby providing an escape route for cancer cells. Current time information in नागपूर डिव्हिजन, IN. Preclinical models have demonstrated that HER2 amplification can drive resistance and that this can be overcome by combining this compound with HER2-targeted therapies. nih.govCurrent time information in Indore, IN. For example, the combination of osimertinib (B560133) and the anti-HER2 antibody-drug conjugate trastuzumab emtansine (T-DM1) has shown efficacy in preclinical models of HER2-amplified, osimertinib-resistant lung cancer. Current time information in नागपूर डिव्हिजन, IN.

RAS-MAPK Pathway Activation (e.g., KRAS, NRAS mutations)

Activation of the RAS-MAPK signaling pathway downstream of EGFR is a critical mechanism of resistance to various EGFR TKIs, including this compound. amegroups.orgnih.govnih.gov This can occur through various genetic alterations, including mutations in KRAS and NRAS. amegroups.orgnih.gov Preclinical studies have identified NRAS mutations, including a novel E63K mutation, and copy number gains of wild-type KRAS or NRAS in cell populations with acquired resistance to this compound. nih.govaacrjournals.org These alterations lead to constitutive activation of the MAPK pathway, rendering the cells less dependent on EGFR signaling. In vitro and in vivo preclinical models have shown that combining this compound with a MEK inhibitor, such as selumetinib (B1684332), can prevent or delay the emergence of resistance and cause regression of this compound-resistant tumors. nih.govnih.gov

Bypass PathwayGenetic AlterationCombination Therapy in Preclinical Models
MET Signaling MET AmplificationThis compound + MET inhibitor (e.g., savolitinib, crizotinib) nih.govaacrjournals.org
HER2 Signaling HER2 Amplification/OverexpressionThis compound + HER2 inhibitor (e.g., trastuzumab emtansine) Current time information in नागपूर डिव्हिजन, IN.
RAS-MAPK Signaling KRAS/NRAS mutations, Copy number gainsThis compound + MEK inhibitor (e.g., selumetinib) nih.govnih.gov

PI3K-AKT Pathway Alterations (e.g., PIK3CA mutations, PTEN deletion)

Activation of the PI3K-AKT signaling pathway is a well-established mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs), including AZD9291 (osimertinib). This can occur through various genetic alterations, most notably activating mutations in the PIK3CA gene and loss-of-function alterations in the PTEN tumor suppressor gene.

In preclinical models, the presence of a PIK3CA mutation has been shown to confer resistance to AZD9291. For instance, in non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations, the introduction of a PIK3CA mutation can reduce the sensitivity to EGFR inhibition. This is because the mutant PI3K protein can signal downstream to AKT, promoting cell survival and proliferation independently of EGFR signaling.

Similarly, the deletion or inactivation of PTEN, a negative regulator of the PI3K-AKT pathway, has been demonstrated to contribute to resistance. nih.govaacrjournals.org Loss of PTEN function leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in constitutive activation of AKT. nih.gov This sustained AKT signaling can uncouple the cell's survival from EGFR, thereby rendering AZD9291 less effective. nih.gov Studies in EGFR-mutant lung cancer cell lines have shown that PTEN loss can lead to resistance to EGFR inhibitors by activating both AKT and EGFR itself. nih.govnih.gov Preclinical investigations have demonstrated that combining AZD9291 with an AKT inhibitor, such as capivasertib, can overcome resistance in models with PIK3CA mutations or PTEN loss. aacrjournals.org

Table 1: Preclinical Evidence of PI3K-AKT Pathway Alterations in AZD9291 Resistance

Alteration Preclinical Model Key Findings Reference
PIK3CA Mutation EGFR-mutant NSCLC cell lines Co-occurrence with EGFR mutations reduces sensitivity to AZD9291. aacrjournals.org
PTEN Deletion EGFR-mutant lung cancer cells Induces resistance by activating AKT and EGFR signaling. nih.govnih.gov nih.govnih.gov
PIK3CA/ PTEN Alterations Xenograft and PDX models Combination of AZD9291 and an AKT inhibitor (capivasertib) shows improved antitumor effect. aacrjournals.org

AXL Activation

The receptor tyrosine kinase AXL has emerged as a significant mediator of acquired resistance to AZD9291 in preclinical studies. Upregulation and activation of AXL can bypass EGFR signaling and promote cell survival through the activation of downstream pathways, including MAPK and AKT. mdpi.com

In preclinical models of EGFR-mutant NSCLC, acquired resistance to AZD9291 has been associated with the upregulation of AXL. aacrjournals.orgnih.gov Experimentally established AZD9291-resistant cell lines have demonstrated increased AXL expression. aacrjournals.org The combination of AZD9291 with an AXL inhibitor, such as cabozantinib (B823), has been shown to suppress the growth of these resistant cells both in vitro and in vivo. aacrjournals.orgnih.gov This suggests that targeting AXL could be a viable strategy to overcome acquired resistance to AZD9291. aacrjournals.org Furthermore, AXL activation has been linked to the epithelial-mesenchymal transition (EMT), another mechanism of drug resistance. mdpi.com

Table 2: Preclinical Studies on AXL Activation in AZD9291 Resistance

Preclinical Model Method of Resistance Induction Key Findings Regarding AXL Therapeutic Strategy Reference
EGFR-mutant NSCLC cell lines (H1975) Experimentally induced Upregulation of AXL in resistant cells. Combination of AZD9291 and cabozantinib suppressed cell growth. aacrjournals.orgnih.gov
EGFR-mutant NSCLC cell lines Experimentally induced AXL activation identified as a resistance mechanism. Targeting AXL as a potential therapeutic strategy. aacrjournals.org

FGFR1 Amplification

Amplification of the Fibroblast Growth Factor Receptor 1 (FGFR1) gene is another mechanism of acquired resistance to AZD9291 identified in preclinical models. Overexpression of FGFR1 due to gene amplification can lead to the activation of alternative signaling pathways that promote tumor cell survival, thereby circumventing the effects of EGFR inhibition.

In vitro and in vivo studies have shown that cancer cell lines with FGFR1 amplification can be dependent on FGFR1 signaling for their growth and survival. researchgate.netnih.govharvard.edu In the context of AZD9291 resistance, FGFR1 amplification can emerge as a mechanism to bypass the EGFR blockade. The combination of AZD9291 with an FGFR inhibitor has been shown to be effective in preclinical models harboring this resistance mechanism. For example, the use of a pan-FGFR inhibitor in FGFR1-amplified NSCLC cell lines has demonstrated sensitivity to FGFR inhibition. harvard.edu

Table 3: Preclinical Evidence for FGFR1 Amplification in AZD9291 Resistance

Preclinical Model Type of Cancer Key Findings Therapeutic Implication Reference
NSCLC cell lines Squamous cell carcinoma FGFR1 amplification is a frequent event. Potential therapeutic target. amegroups.org
FGFR1-amplified NSCLC cell line Non-small cell lung cancer Sensitive to FGFR enzymatic inhibition and dependent on FGFR1 expression for viability. Targeting FGFR1 may be a viable therapeutic strategy. harvard.edu
Lung cancer models with FGFR1 amplification Lung cancer Simultaneous inhibition of VEGF and FGF receptors can be therapeutically advantageous. Combination therapy may be beneficial. nih.gov

BRAF Mutations/Amplifications

Alterations in the BRAF gene, a key component of the MAPK signaling pathway, have been identified as a mechanism of acquired resistance to AZD9291 in preclinical studies. Activating BRAF mutations, such as the V600E mutation, can lead to constitutive activation of the MAPK pathway, making cancer cells less dependent on EGFR signaling for their growth and survival.

In preclinical models, the emergence of BRAF mutations has been observed in AZD9291-resistant cell lines. nih.gov For instance, BRAF V600E-mutant, osimertinib-resistant cell lines have demonstrated sensitivity to a combination of a BRAF inhibitor (encorafenib) and AZD9291. nih.gov This suggests that dual inhibition of both EGFR and BRAF could be an effective strategy to overcome this form of resistance. Furthermore, in addition to mutations, BRAF amplifications have also been detected upon progression to AZD9291 treatment. nih.gov

Table 4: Preclinical Findings on BRAF Alterations in AZD9291 Resistance

Alteration Preclinical Model Key Findings Therapeutic Approach Reference
BRAF V600E mutation Osimertinib-resistant cell lines Cells are sensitive to a combination of a BRAF inhibitor and osimertinib. Combination of osimertinib with a BRAF inhibitor (e.g., encorafenib). nih.gov
BRAF amplification Post-progression models Detected as a mechanism of resistance. Further investigation into BRAF-targeted therapies is warranted. nih.gov

Non-Genetic Mechanisms of Resistance

Phenotypic Plasticity (e.g., Epithelial-Mesenchymal Transition)

Phenotypic plasticity, particularly the process of epithelial-mesenchymal transition (EMT), is a significant non-genetic mechanism of acquired resistance to AZD9291. EMT is a cellular program where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness. nih.gov This transition can lead to drug resistance by altering signaling pathways and reducing the dependence on the primary oncogenic driver, in this case, EGFR. nih.gov

In preclinical models of NSCLC, acquired resistance to AZD9291 has been associated with the induction of EMT. nih.govresearchgate.net Resistant cell lines often exhibit decreased expression of the epithelial marker E-cadherin and increased expression of mesenchymal markers like vimentin (B1176767) and ZEB1. nih.govresearchgate.net This phenotypic switch can occur without the acquisition of new genetic mutations in some cases. nih.gov The activation of AXL has also been implicated in the process of EMT, highlighting the interplay between different resistance mechanisms. mdpi.com

Histologic Transformation (e.g., to small-cell carcinoma)

A critical mechanism of acquired resistance to AZD9291 is the histologic transformation of NSCLC, most commonly to small-cell lung cancer (SCLC). This represents a profound change in the tumor's cellular identity and is a significant clinical challenge. While preclinical models of SCLC transformation from NSCLC have been challenging to establish, clinical observations have provided crucial insights into this phenomenon. frontiersin.org

In patients treated with AZD9291, re-biopsies upon disease progression have revealed the transformation of adenocarcinoma to SCLC. nih.gov This transformed SCLC often retains the original EGFR mutation but becomes resistant to EGFR TKI therapy. The underlying molecular mechanisms are complex but may involve the loss of tumor suppressors like TP53 and RB1, which are characteristic of de novo SCLC. One case report detailed a patient with an EGFR exon 19 deletion who, after treatment with AZD9291, developed a hepatic metastasis that was histologically confirmed as SCLC, while still harboring the EGFR mutation. nih.gov This highlights that SCLC transformation is a potential resistance mechanism to AZD9291, necessitating a shift in treatment strategy to SCLC-specific regimens. nih.gov

Cellular Models for Resistance Mechanisms

The investigation into acquired and intrinsic resistance to this compound has been significantly advanced through the development and characterization of various preclinical cellular models. These in vitro models, primarily derived from non-small cell lung cancer (NSCLC) cell lines, allow for a detailed examination of the molecular changes that occur as cancer cells adapt to and overcome the inhibitory effects of the drug. By exposing sensitive cancer cell lines to escalating concentrations of this compound over extended periods, researchers have successfully generated resistant variants that mirror the clinical challenge of acquired resistance.

These models have been instrumental in identifying a spectrum of resistance mechanisms, which can be broadly categorized as either EGFR-dependent alterations or the activation of alternative bypass signaling pathways. The characterization of these resistant cell lines involves a range of molecular and cellular biology techniques, including next-generation sequencing (NGS), Western blotting, and cell viability assays, to pinpoint the specific genetic and signaling changes responsible for conferring resistance.

Detailed Research Findings from Cellular Models

Studies utilizing NSCLC cell lines have provided critical insights into how tumors develop resistance. Two prominent parental cell lines used in this research are PC9, which harbors an EGFR exon 19 deletion, and NCI-H1975, which carries both the L858R activating mutation and the T790M resistance mutation. nih.govplos.org The generation of this compound resistant sub-lines from these parental cells has revealed that resistance is often not due to a single, uniform mechanism but can involve a variety of molecular adaptations.

For instance, in the PC9 cell line, which is initially sensitive to this compound, the development of resistance has been linked to the activation of bypass pathways that circumvent the need for EGFR signaling. plos.org In one such model, termed PC9/AZDR, resistance was found to be driven by the aberrant activation of ERK signaling, independent of EGFR. plos.org This was associated with an increase in MET expression and the acquisition of an HRAS G13R mutation. plos.org

In models derived from the NCI-H1975 cell line, which represents tumors that have already developed resistance to first-generation EGFR inhibitors via the T790M mutation, further resistance to this compound has been shown to involve increased reliance on the RAS-MAPK signaling pathway. nih.gov Analysis of resistant populations revealed the emergence of NRAS mutations, including a novel E63K mutation, as well as a gain in the copy number of wild-type NRAS or KRAS. nih.gov These findings highlight the plasticity of cancer cells and their ability to co-opt alternative signaling cascades to maintain proliferation and survival in the presence of targeted therapy.

The data generated from these cellular models is crucial for understanding the landscape of this compound resistance and for developing strategies to overcome it, such as the combination of this compound with inhibitors of the downstream pathways, like MEK inhibitors. nih.gov

Data on Cellular Models of Acquired Resistance

The following tables summarize the key characteristics and findings from preclinical cellular models of acquired resistance to this compound.

Table 1: Characteristics of Parental and this compound Resistant NSCLC Cell Lines

Cell LineParental LineEGFR Mutation StatusMethod of Resistance InductionKey Resistance Mechanisms
PC9/AZDRPC9Exon 19 DeletionChronic exposure to escalating doses of this compoundIncreased MET expression, HRAS G13R mutation, Aberrant ERK signaling activation
NCI-H1975-AZDRNCI-H1975L858R & T790MChronic exposure to escalating doses of this compoundNRAS mutations (e.g., E63K), Wild-type NRAS/KRAS copy number gain, Increased dependence on RAS-MAPK signaling

Table 2: Molecular Alterations in this compound Resistant Cellular Models

Resistant ModelGenetic AlterationPathway AffectedFunctional Consequence
PC9/AZDRHRAS G13R MutationRAS-MAPK/ERK SignalingActivation of ERK signaling independent of EGFR, promoting cell survival
PC9/AZDRIncreased MET ExpressionReceptor Tyrosine Kinase SignalingPotential for activation of downstream pathways, contributing to resistance
NCI-H1975-AZDRNRAS E63K MutationRAS-MAPK SignalingActivation of the MAPK pathway, bypassing EGFR inhibition
NCI-H1975-AZDRKRAS/NRAS Copy Number GainRAS-MAPK SignalingIncreased signaling through the MAPK pathway, promoting proliferation

Combination Therapeutic Strategies with Azd9291 345 in Preclinical Research

Rationale for Combination Approaches to Delay/Overcome Resistance

The development of acquired resistance is a significant challenge in the treatment of EGFR-mutant NSCLC with tyrosine kinase inhibitors (TKIs) like AZD9291-345. firstwordpharma.com While this compound is highly effective against tumors harboring both EGFR-sensitizing mutations and the T790M resistance mutation, tumors eventually develop mechanisms to evade its effects. firstwordpharma.comnih.gov These resistance mechanisms can be broadly categorized as on-target (alterations in the EGFR gene itself) or off-target (activation of alternative signaling pathways that bypass the need for EGFR signaling).

Combination therapies are a key strategy to address this challenge. By simultaneously targeting multiple key signaling pathways, it is possible to prevent or delay the emergence of resistant clones. clinicaltrials.gov For instance, if a tumor develops resistance to this compound by activating a bypass pathway, a second drug that inhibits a critical component of that pathway can restore sensitivity to treatment. Preclinical studies have been instrumental in identifying the most promising combination strategies by elucidating the molecular mechanisms of resistance and testing the efficacy of various drug combinations in cell lines and animal models. clinicaltrials.gov

Combinations with Other Targeted Agents

The RAS-RAF-MEK-ERK pathway is a critical downstream signaling cascade of EGFR. Its activation can lead to cell proliferation and survival, and its reactivation is a known mechanism of resistance to EGFR inhibitors. Preclinical studies have shown that combining this compound with a MEK inhibitor like selumetinib (B1684332) can be an effective strategy to overcome or delay resistance. nih.gov

In preclinical models, the combination of this compound and selumetinib has demonstrated synergistic effects in inhibiting the growth of this compound-resistant cells. nih.gov In vitro studies using NSCLC cell lines that had developed resistance to this compound showed that the addition of selumetinib restored sensitivity and induced apoptosis. researchgate.net Furthermore, in vivo studies using mouse xenograft models of this compound-resistant tumors showed that the combination treatment led to significant tumor regression. nih.gov These findings suggest that co-targeting EGFR and MEK can be a powerful approach to combat resistance.

Cell LineDrug CombinationEffect
PC9/AZDRAZD9291 + AZD6244Restored sensitivity and inhibited growth
HCC827/ARAZD9291 + GSK1120212Significantly increased apoptotic cell populations
PC-9/ARAZD9291 + GSK1120212Significantly increased apoptotic cell populations

MET amplification is another well-established mechanism of acquired resistance to EGFR TKIs, including this compound. The MET receptor tyrosine kinase, when amplified, can drive downstream signaling independently of EGFR, thereby rendering the tumor resistant to EGFR inhibition.

Preclinical studies have provided a strong rationale for combining this compound with MET inhibitors. In NSCLC cell lines with acquired resistance to this compound driven by MET amplification, the combination with a MET inhibitor such as AZD6094 (savolitinib) or HQP8361 has been shown to synergistically inhibit cell growth and induce apoptosis. nih.gov For instance, the combination of HQP8361 and this compound effectively inhibited the growth of this compound-resistant xenografts in mice. nih.gov These preclinical data have supported the clinical evaluation of this combination strategy. astrazenecaclinicaltrials.com

Cell Line ModelDrug CombinationKey Finding
HCC827/AR (AZD9291-resistant)AZD9291 + HQP8361Synergistically decreased cell survival and enhanced apoptosis. nih.gov
HCC827/AR XenograftsAZD9291 + HQP8361Effectively inhibited tumor growth in nude mice. nih.gov
Papillary Renal Cell Carcinoma PDXAZD6094Induced tumor regression and robustly suppressed pMET. onclive.com

The PI3K/Akt signaling pathway is another crucial downstream effector of EGFR that plays a central role in cell survival and proliferation. Aberrant activation of this pathway has been implicated in resistance to EGFR inhibitors. This compound itself has been shown to inhibit the PI3K/Akt pathway in NSCLC cells. nih.gov

Preclinical research suggests that combining this compound with a PI3K inhibitor could be a viable strategy to enhance its anti-tumor activity and overcome resistance. Studies have shown that PI3K inhibitors can synergize with other targeted therapies in various cancer models. mdpi.com While specific preclinical data on the combination of this compound with PI3K inhibitors is an area of ongoing investigation, the strong biological rationale supports further exploration of this combination.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and has emerged as a successful therapeutic strategy in certain cancers. There is a growing body of preclinical evidence suggesting that combining CDK4/6 inhibitors with other targeted agents can be beneficial.

In the context of EGFR-mutant NSCLC, preclinical models have shown that CDK4/6 inhibitors can decrease cell proliferation and induce cell cycle arrest. nih.gov While direct preclinical studies combining this compound with CDK4/6 inhibitors are emerging, the rationale is based on targeting a fundamental process of cancer cell proliferation that could be complementary to the inhibition of EGFR signaling.

Acquired BRAF mutations, particularly BRAF V600E, have been identified as a mechanism of resistance to EGFR TKIs, including this compound. researchgate.net The BRAF protein is a key component of the MAPK signaling pathway, and its mutation can lead to pathway activation independent of EGFR.

Preclinical studies have demonstrated that combining an EGFR inhibitor with a BRAF inhibitor can overcome this resistance mechanism. In vitro studies have shown that co-treating tumor cells expressing both EGFR T790M and BRAF V600E mutations with osimertinib (B560133) (AZD9291) and a BRAF V600E inhibitor resulted in increased tumor sensitivity. nih.gov Furthermore, combining osimertinib with a MEK inhibitor has also been shown to be effective in overcoming resistance driven by non-V600 BRAF mutations. nih.gov These findings provide a strong preclinical basis for the clinical investigation of combining this compound with BRAF or MEK inhibitors in patients who develop BRAF mutations as a mechanism of resistance. nih.gov

Resistance MechanismDrug CombinationPreclinical Finding
BRAF V600E MutationOsimertinib + BRAF V600E inhibitorIncreased tumor sensitivity in cells with both EGFR T790M and BRAF V600E mutations. nih.gov
Non-V600 BRAF MutationsOsimertinib + MEK inhibitor (selumetinib or trametinib)Synergistic effect, suppressing proliferation and inducing apoptosis. nih.gov

Combinations with Other Modalities

Radiotherapy (Radiation Sensitization)

Preclinical studies have demonstrated that AZD9291 can act as a potent radiosensitizer, enhancing the cytotoxic effects of ionizing radiation (IR) in EGFR-mutant NSCLC models. nih.gov The combination of AZD9291 with IR has been shown to inhibit cancer cell proliferation and clonogenic survival more effectively than either treatment alone. nih.gov

A key mechanism underlying the radiosensitizing effect of AZD9291 is its ability to interfere with the cellular DNA damage response. Following radiation-induced DNA double-strand breaks (DSBs), cells activate complex repair pathways. Preclinical research indicates that treatment with AZD9291 leads to a delay in the repair of these DSBs in irradiated cancer cells. nih.gov This is evidenced by the persistence of γ-H2AX foci, a marker of DNA double-strand breaks, for a longer duration in cells treated with the combination of AZD9291 and IR compared to those treated with IR alone. nih.gov By impairing the DNA repair machinery, AZD9291 increases the likelihood of radiation-induced cell death. nih.gov

Radiation therapy typically induces a temporary halt in the cell cycle, particularly at the G2/M checkpoint, allowing time for DNA repair before the cell proceeds to mitosis. nih.gov Preclinical findings have revealed that AZD9291 can abrogate this radiation-induced G2/M arrest in a dose-dependent manner. nih.gov By preventing the cells from pausing for repair, AZD9291 forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and enhanced cell killing. This disruption of the normal cell cycle response to radiation contributes significantly to the synergistic effect of the combination therapy. nih.gov

Table 2: Preclinical Effects of AZD9291 in Combination with Ionizing Radiation (IR)

EndpointFinding in Combination Treatment (AZD9291 + IR)Mechanism of Action
Clonogenic SurvivalSignificantly decreased compared to IR aloneEnhanced cytotoxicity
DNA Damage RepairDelayed repair of radiation-induced double-strand breaks (increased γ-H2AX foci)Inhibition of DNA repair pathways
Cell CycleDecreased G2/M phase arrest following irradiationAbrogation of damage checkpoint, leading to mitotic catastrophe

This table summarizes findings from in vitro and in vivo preclinical studies on EGFR T790M non-small cell lung cancer models. nih.gov

Immunotherapeutic Agents (e.g., Checkpoint Inhibitors)

The interplay between EGFR signaling and the tumor immune microenvironment has provided a strong rationale for combining AZD9291 with immunotherapeutic agents, such as programmed cell death ligand 1 (PD-L1) checkpoint inhibitors. However, preclinical findings have been mixed. Some studies suggest that combining AZD9291 with a PD-L1 blockade does not produce a synergistic effect and may even impair the efficacy of AZD9291 in certain contexts. nih.gov

Despite the varied results with direct checkpoint inhibitor combinations, preclinical research indicates that AZD9291 monotherapy can positively modulate the tumor microenvironment (TME). Studies have shown that AZD9291 can downregulate the expression of PD-L1 on tumor vascular endothelial cells. nih.gov This reduction in PD-L1 expression is significant as it can lead to a more favorable environment for an anti-tumor immune response. A key consequence of this modulation is an observed increase in the infiltration of cytotoxic CD8+ T cells into the tumor. nih.gov This suggests that AZD9291 can enhance tumor immunogenicity, potentially making tumors more susceptible to immune-mediated killing.

Table 3: Influence of AZD9291 on the Tumor Immune Microenvironment in Preclinical Models

Component of TMEEffect of AZD9291 TreatmentAssociated Pathway
PD-L1 ExpressionInhibited on vascular endothelial cellsAKT/ERK pathway
CD8+ T cell InfiltrationIncreasedEnhanced anti-tumor immunity
FoxP3+ T cells (Tregs)Decreased infiltration when combined with bevacizumabReduced immunosuppression

This table is based on findings from preclinical studies investigating the immunomodulatory effects of osimertinib. nih.gov

Mechanisms of Synergistic Anti-tumor Activity

Preclinical research has elucidated several key mechanisms through which this compound, in combination with other targeted agents, exerts synergistic anti-tumor activity. These strategies primarily aim to overcome acquired resistance to this compound by targeting parallel or downstream signaling pathways that cancer cells exploit to survive. The most extensively studied combinations involve MEK inhibitors and MET inhibitors, which address distinct resistance mechanisms.

A primary mechanism of acquired resistance to this compound involves the activation of alternative signaling pathways, bypassing the EGFR blockade. nih.gov Combination therapies are therefore being explored to inhibit these bypass pathways concurrently with EGFR. nih.gov

Combination with MEK Inhibitors

A significant body of preclinical evidence supports the combination of this compound with MEK inhibitors to counteract resistance. nih.govresearchgate.netnih.gov Acquired resistance to this compound is often associated with the sustained activation of the downstream ERK signaling pathway, independent of EGFR. nih.gov The combination with a MEK inhibitor aims to abrogate this bypass mechanism. nih.govnih.gov

The synergistic effect of combining this compound with a MEK inhibitor, such as selumetinib or trametinib, has been demonstrated to restore sensitivity in resistant non-small cell lung cancer (NSCLC) cell lines. nih.govnih.gov This combination effectively induces apoptosis (programmed cell death) in cells that have become resistant to this compound alone. nih.govresearchgate.net

The core mechanism of this synergy lies in the modulation of key apoptotic regulatory proteins, specifically Bim and Mcl-1. nih.gov In sensitive cells, this compound suppresses ERK phosphorylation, leading to an increase in the pro-apoptotic protein Bim and a decrease in the anti-apoptotic protein Mcl-1. nih.gov However, in resistant cells, this compound loses its ability to modulate these proteins. nih.gov The addition of a MEK inhibitor restores this crucial function, re-sensitizing the cells to this compound-induced apoptosis. nih.gov This combination has been shown to be effective even in the presence of the C797S mutation, a known resistance mechanism to this compound. nih.gov

Preclinical in vivo studies using xenograft models have corroborated these in vitro findings, showing that the combination of this compound and a MEK inhibitor leads to significant regression of this compound-resistant tumors. nih.govnih.gov

Table 1: Preclinical Findings for this compound and MEK Inhibitor Combination

FindingMechanismModel SystemReference
Enhanced apoptosis in resistant cellsRestoration of MEK/ERK-dependent modulation of Bim and Mcl-1AZD9291-resistant NSCLC cell lines (in vitro) nih.gov
Inhibition of tumor growthSynergistic suppression of cancer cell proliferationAZD9291-resistant NSCLC xenografts (in vivo) nih.govnih.gov
Overcoming C797S mutation-mediated resistanceRe-sensitization to apoptosis inductionNSCLC cell lines with C797S mutation (in vitro) nih.gov
Delayed emergence of resistancePrevention of outgrowth of resistant cell populationsEGFR-mutant NSCLC cell lines (in vitro) nih.gov

Combination with MET Inhibitors

Another well-documented mechanism of acquired resistance to EGFR tyrosine kinase inhibitors, including this compound, is the amplification of the MET proto-oncogene. nih.govnih.govnih.gov This leads to the activation of MET signaling, providing an alternative survival pathway for the cancer cells.

The combination of this compound with a MET inhibitor, such as HQP8361, crizotinib, or SGX523, has demonstrated synergistic effects in preclinical models of NSCLC with MET amplification. nih.gov This combination synergistically reduces the survival of this compound-resistant cell lines that exhibit high levels of MET activation. nih.gov

Similar to the combination with MEK inhibitors, the synergistic anti-tumor activity with MET inhibitors also involves the modulation of apoptotic pathways. The dual inhibition of EGFR and MET enhances the induction of apoptosis, which is associated with changes in the levels of Bim and Mcl-1 through the regulation of their degradation. nih.gov Specifically, the combination therapy enhances the elevation of the pro-apoptotic protein Bim by delaying its degradation and augments the suppression of downstream signaling molecules like Akt, S6, and ErbB3 phosphorylation. nih.gov

In vivo studies have confirmed that the combination of this compound and a MET inhibitor effectively inhibits the growth of this compound-resistant xenografts with MET amplification. nih.gov

Table 2: Preclinical Findings for this compound and MET Inhibitor Combination

FindingMechanismModel SystemReference
Decreased survival of resistant cellsSynergistic inhibition of cell viability in MET-amplified cellsAZD9291-resistant NSCLC cell lines with MET amplification (in vitro) nih.gov
Enhanced induction of apoptosisAlteration of Bim and Mcl-1 levels via modulation of their degradationAZD9291-resistant NSCLC cell lines with hyper-activated MET (in vitro) nih.gov
Inhibition of tumor growthEffective suppression of resistant xenograft growthHCC827/AR xenografts (in vivo) nih.gov
Suppression of downstream signalingAugmented suppression of Akt, S6, and ErbB3 phosphorylationHCC827/AR cells (in vitro) nih.gov

Structure Activity Relationship Sar and Analog Development of Azd9291 345

Key Structural Features for Potency and Selectivity

The potency and selectivity of AZD9291 are dictated by several key structural features that facilitate its interaction with mutant forms of the EGFR kinase domain. nih.gov

Covalent Bonding : A defining feature of AZD9291 is its acrylamide (B121943) functional group, which forms an irreversible covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of EGFR. nih.govnih.govresearchgate.net This covalent interaction is crucial for its sustained inhibitory activity.

Pyrimidine (B1678525) Core : The central mono-anilino-pyrimidine scaffold is essential for anchoring the molecule in the ATP binding pocket. researchgate.net It forms critical hydrogen bonds with the hinge region of the kinase, specifically with the backbone of Met793. researchgate.net

Indole (B1671886) Group : A substituted indole moiety is positioned to interact with the region near the gatekeeper residue. researchgate.net In EGFR harboring the T790M mutation, this group has favorable interactions with the larger methionine residue, contributing to the compound's high affinity for the mutant receptor. nih.govresearchgate.net

Solvent-Exposed Tail : The molecule possesses a side chain containing a tertiary amine that extends into the solvent channel. researchgate.net This feature can be modified to fine-tune physicochemical properties without disrupting the core binding interactions.

This combination of features allows AZD9291 to potently inhibit EGFR with activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while demonstrating significantly less activity against WT-EGFR. nih.govamegroups.org This selectivity profile reduces common TKI-related side effects like skin rash and diarrhea. amegroups.orgnih.gov

Rational Design Strategies

The creation of AZD9291 was a prime example of a structure-driven drug design campaign. nih.gov The primary goal was to develop an inhibitor that could selectively target the T790M mutant EGFR, maintain activity against initial sensitizing mutations, and spare the wild-type enzyme to ensure a better safety profile. amegroups.org Early in its development, SAR studies were established to reduce inhibitory activity against the insulin (B600854) receptor (INSR) and insulin-like growth factor 1 receptor (IGF1R), which successfully eliminated the risk of hyperglycemic effects seen in earlier compounds. nih.gov

Computational methods were integral to understanding and optimizing the binding of AZD9291. nih.gov

Molecular Dynamics (MD) Simulations : Unbiased, atomic-level MD simulations have been employed to elucidate the spontaneous binding process of AZD9291 to both WT and T790M-mutant EGFR. nih.govresearchgate.netfigshare.com These simulations revealed that AZD9291 adopts a different binding pose when interacting with the T790M mutant compared to the WT receptor. nih.govfigshare.com

Binding Pose Analysis : The models generated from simulations showed that AZD9291 interacts extensively with the methionine at position 790 in the mutant kinase. nih.govresearchgate.net Conversely, such extensive interactions are absent with the smaller threonine residue at the same position in the WT enzyme, which provides a structural explanation for the drug's high selectivity. nih.govresearchgate.netfigshare.com The accuracy of these simulation-generated models has been subsequently validated by experimentally determined X-ray crystal structures. nih.govresearchgate.net

The optimization process focused on maximizing the potency against clinically relevant EGFR mutations while minimizing effects on the wild-type receptor. This strategy was intended to create a wider therapeutic window, allowing for effective inhibition of the T790M mutation without dose-limiting toxicities. nih.gov In biochemical assays, AZD9291 demonstrated approximately 200-fold greater potency against the L858R/T790M double mutant compared to WT EGFR. researchgate.net This high degree of selectivity is a hallmark of third-generation EGFR inhibitors. amegroups.org

In Vitro Potency of AZD9291 Against EGFR Variants
EGFR StatusCell LineIC₅₀ (nM) for Inhibition of EGFR Phosphorylation
Sensitizing Mutant (ex19del)PC-912
Sensitizing Mutant (L858R)H325517
Double Mutant (L858R/T790M)H19754
Wild-TypeLoVo480

Biomarkers and Predictive Research in Preclinical Models for Azd9291 345

Identification of Predictive Biomarkers for Response

Predictive biomarkers are crucial for guiding the clinical application of targeted therapies like AZD9291. In preclinical studies, these biomarkers are identified by correlating molecular characteristics of cancer models with their sensitivity to the drug.

AZD9291 was specifically designed to target mutant forms of the EGFR protein. Preclinical research has consistently shown that specific genetic mutations within the EGFR gene are strong predictors of response to AZD9291. The compound is a potent, irreversible inhibitor of both the EGFRm+ sensitizing mutations (such as exon 19 deletions and the L858R substitution) and the T790M resistance mutation. sygnaturediscovery.comresearchgate.net

The T790M mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. nih.gov Preclinical models have demonstrated that AZD9291 is highly effective against cell lines and xenograft models harboring the T790M mutation, which confers resistance to earlier-generation inhibitors. sygnaturediscovery.comnih.gov For instance, in cell lines like H1975, which endogenously expresses both the L858R and T790M mutations, AZD9291 potently inhibits cellular growth. domainex.co.uk

Similarly, common sensitizing mutations, such as exon 19 deletions (Exon19del) found in the PC-9 cell line and the L858R point mutation in the H3255 cell line, are key predictive biomarkers for a positive response to AZD9291. sygnaturediscovery.com In preclinical models, AZD9291 demonstrated potent activity against these mutations, often comparable to or greater than first-generation TKIs, but with significant selectivity over wild-type EGFR. sygnaturediscovery.com This selectivity is a key characteristic, as it minimizes off-target effects associated with wild-type EGFR inhibition. researchgate.net

The phosphorylation status of EGFR (phospho-EGFR or pEGFR) is a direct indicator of the receptor's activation state. In preclinical studies, the level of pEGFR serves as a critical biomarker for the activity of AZD9291. The compound has been shown to potently inhibit EGFR phosphorylation in cell lines with activating EGFR mutations and the T790M resistance mutation. sygnaturediscovery.comnih.gov

In vitro studies using various non-small cell lung cancer (NSCLC) cell lines have quantified the inhibitory effect of AZD9291 on EGFR phosphorylation. These experiments reveal that AZD9291 inhibits pEGFR at low nanomolar concentrations in mutant cell lines, while having a significantly lower impact on wild-type EGFR cell lines. sygnaturediscovery.com This differential activity underscores its mutant-selective profile. For example, AZD9291 demonstrated mean IC50 values for inhibition of EGFR phosphorylation ranging from 13 to 54 nmol/L in cell lines with sensitizing EGFR mutations. researchgate.net In contrast, the IC50 values for wild-type cell lines were substantially higher, ranging from 480 to 1865 nM. sygnaturediscovery.com

Inhibition of EGFR Phosphorylation by AZD9291 in Various Cell Lines
Cell LineEGFR Mutation StatusAZD9291 IC50 (nM)
PC-9Exon 19 deletion13
H1650Exon 19 deletion54
H3255L858R15
H1975L858R, T790M17
PC-9VanRExon 19 deletion, T790M12
LoVoWild-Type596
A431Wild-Type480

Pharmacodynamic Biomarkers for Target Engagement

Pharmacodynamic (PD) biomarkers are used in preclinical studies to demonstrate that a drug is interacting with its intended target and eliciting a biological response. researchgate.net These biomarkers provide essential proof of mechanism and help to establish a link between drug exposure and biological activity.

Activation of EGFR triggers several downstream signaling cascades that are critical for tumor cell proliferation and survival, including the PI3K/AKT and MAPK pathways. audubonbio.com The phosphorylation status of key proteins in these pathways, such as AKT (pAKT) and ERK (pERK), serve as crucial PD biomarkers. Preclinical studies have shown that treatment with AZD9291 leads to a significant reduction in the levels of pAKT and pERK in EGFR-mutant cell lines. sygnaturediscovery.comacs.org This inhibition of downstream signaling is a direct consequence of blocking EGFR phosphorylation at the cell surface and confirms that AZD9291 effectively engages its target and disrupts the oncogenic signaling it drives. sygnaturediscovery.comnih.gov The modulation of these pathways is directly linked to the anti-tumor effects of the compound. crownbio.com

Methodologies for Biomarker Discovery and Validation in Preclinical Settings

The identification and validation of the biomarkers discussed above rely on a variety of robust preclinical methodologies. These techniques are essential for generating the data needed to support the clinical development of a targeted agent.

Cell-based assays are a cornerstone of preclinical biomarker research, providing a controlled in vitro environment to study a drug's effects at a cellular and molecular level. reactionbiology.com For AZD9291, a range of cell-based assays has been employed to identify and validate predictive and pharmacodynamic biomarkers.

Phosphorylation Assays: To measure the effect of AZD9291 on its direct target, phospho-EGFR levels are quantified using techniques like enzyme-linked immunosorbent assays (ELISA) and Western blotting. reactionbiology.com These assays are performed on lysates from cancer cell lines treated with varying concentrations of the drug to determine its potency (IC50). sygnaturediscovery.com

Cell Viability and Apoptosis Assays: To assess the phenotypic consequences of EGFR inhibition, assays that measure cell proliferation and cell death are utilized. For example, the Sytox Green live/dead assay can be used to determine the concentration of AZD9291 required to inhibit the growth of cancer cell lines. sygnaturediscovery.com Such assays have demonstrated that cell lines with EGFR mutations are significantly more sensitive to AZD9291 than those with wild-type EGFR. sygnaturediscovery.com Apoptosis can be measured through methods like Annexin V staining followed by flow cytometry or by detecting the cleavage of proteins like PARP via Western blot.

Downstream Signaling Analysis: Western blotting is a key technique used to monitor the modulation of downstream signaling pathways. By probing for phosphorylated forms of proteins like AKT and ERK, researchers can confirm target engagement and understand the broader biological impact of EGFR inhibition by AZD9291. acs.org

These cell-based methodologies provide the foundational evidence for a compound's mechanism of action and help to identify the molecular markers that predict its efficacy, paving the way for informed clinical trial design.

Animal Model Studies

Preclinical evaluation of AZD9291 in various animal models has been instrumental in elucidating its antitumor efficacy and in identifying predictive biomarkers for treatment response and resistance. These studies have primarily utilized xenograft and transgenic mouse models that harbor specific epidermal growth factor receptor (EGFR) mutations relevant to non-small cell lung cancer (NSCLC).

In subcutaneous xenograft models using NSCLC cell lines, AZD9291 has demonstrated significant and sustained tumor regression. nih.gov Studies in xenografts derived from the PC-9 cell line, which harbors an EGFR exon 19 deletion (ex19del), and the H1975 cell line, which contains both the L858R sensitizing mutation and the T790M resistance mutation, have shown profound responses to AZD9291 treatment. researchgate.netnih.gov For instance, in H1975 xenografts, daily oral administration of AZD9291 led to substantial tumor regression. researchgate.net Similarly, long-term dosing in PC-9 xenograft models resulted in sustained tumor growth inhibition. nih.gov

Transgenic mouse models, which develop lung adenocarcinomas driven by specific EGFR mutations, have further corroborated the potent in vivo activity of AZD9291. nih.govnih.gov In models where lung tumors are driven by either EGFRL858R or the combination of EGFRL858R + T790M, treatment with AZD9291 resulted in profound and lasting tumor shrinkage. nih.gov

Research in animal models has also been crucial for investigating mechanisms of acquired resistance to AZD9291. Studies in transgenic models have shown that after an initial period of tumor regression with AZD9291 monotherapy, eventual progressive disease can occur. nih.gov In these instances of acquired resistance, increased dependence on RAS-MAPK signaling has been identified as a key mechanism. nih.gov Preclinical trials in these resistant models have shown that a combination of AZD9291 with a MEK inhibitor, such as selumetinib (B1684332), can lead to significant regression of the resistant tumors. nih.gov In one study, three out of six animals with resistant tumors showed a profound response to this combination therapy, with marked regression observed after one to two months. nih.gov This highlights the utility of animal models in not only confirming the primary efficacy of a compound but also in exploring and validating strategies to overcome resistance.

The following tables summarize key findings from these animal model studies:

Table 1: Antitumor Efficacy of AZD9291 in Subcutaneous Xenograft Models

Cell LineEGFR Mutation StatusOutcome of AZD9291 TreatmentReference
PC-9ex19delSustained tumor regression with chronic daily dosing. researchgate.netnih.gov
H1975L858R/T790MSignificant tumor regression with daily treatment. researchgate.netnih.gov

Table 2: Efficacy of AZD9291 in Genetically Engineered Mouse Models (GEMMs)

ModelEGFR Mutation DriverOutcome of AZD9291 TreatmentReference
TransgenicEGFRL858RProfound and sustained tumor regression. nih.gov
TransgenicEGFRL858R + T790MProfound and sustained tumor regression. nih.govnih.gov

Table 3: Combination Therapy in AZD9291-Resistant Transgenic Models

ModelResistance MechanismCombination TherapyOutcomeReference
EGFRL858R + T790M TransgenicIncreased RAS-MAPK signalingAZD9291 + SelumetinibProfound regression of resistant tumors in 3/6 animals. nih.gov
EGFRL858R TransgenicIncreased RAS-MAPK signalingAZD9291 + SelumetinibRegression of resistant tumor. nih.gov

Preclinical Drug Disposition and Pharmacokinetics of Azd9291 345 in Animal Models

Absorption in Animal Species

In preclinical studies, AZD9291 demonstrated good oral bioavailability in mice. nih.gov Pharmacokinetic analyses in rodents revealed moderate to high clearance. acs.org Interestingly, a dose-dependent increase in oral exposure was observed; while bioavailability was low at lower doses (5 mg/kg), it increased substantially at higher doses (>50 mg/kg). acs.org This suggests a potential saturation of clearance mechanisms at higher concentrations. acs.org After oral administration in mice, AZD9291 has a reported half-life of approximately 3 hours. nih.govaacrjournals.org

Table 1: Preclinical Pharmacokinetic Parameters of AZD9291 in Rodents

Parameter Finding in Animal Models Source(s)
Bioavailability Good oral bioavailability demonstrated in mice. nih.gov
Clearance Moderate to high clearance observed in rodents. acs.org
Dose-Dependency Bioavailability increased with higher doses, suggesting saturation of clearance mechanisms. acs.org

| Half-life | Approximately 3 hours in mice. | nih.govaacrjournals.org |

Distribution in Animal Models (e.g., Tissue Distribution, Brain Penetration)

AZD9291 has been shown to be widely distributed in tissues in preclinical models. nih.gov A significant characteristic of its distribution profile is its excellent penetration of the blood-brain barrier (BBB). nih.gov Studies in animal models have shown that AZD9291 concentrations are 5 to 25 times higher in brain tissue compared to plasma. nih.gov In one mouse model, administration of AZD9291 resulted in plasma and brain tissue concentrations of 2.98 μM and 7.13 μM, respectively. nih.gov

Compared to other EGFR-TKIs, AZD9291 demonstrates superior brain penetration. aacrjournals.org Preclinical assessments in mice confirmed that it crossed the BBB more effectively than gefitinib (B1684475), rociletinib (B611991), and afatinib (B358). aacrjournals.org Furthermore, positron emission tomography (PET) imaging in cynomolgus monkeys showed markedly greater brain exposure of [11C]osimertinib compared to [11C]rociletinib and [11C]gefitinib. aacrjournals.org This enhanced brain distribution is critical for its activity against brain metastases in preclinical cancer models. nih.govaacrjournals.org

Table 2: Brain vs. Plasma Concentration of AZD9291 in a Mouse Model

Compartment Concentration (μM) Brain-to-Plasma Ratio Source(s)
Plasma 2.98 ~2.4x nih.gov

| Brain Tissue | 7.13 | | nih.gov |

Metabolism and Metabolite Characterization in Preclinical Species

The biotransformation of drugs is primarily mediated by cytochrome P450 (CYP) enzymes, which are predominantly expressed in liver hepatocytes. While specific preclinical studies detailing the exact CYP isozymes responsible for the metabolism of AZD9291 in animal models are not extensively reported in the available literature, drug metabolism in mammals is typically dominated by these enzyme systems.

Both major metabolites of AZD9291, AZ5104 and AZ7550, are pharmacologically active. nih.govaacrjournals.org In biochemical and cellular assays, AZ7550 demonstrated a potency and selectivity profile comparable to the parent compound, AZD9291. nih.govaacrjournals.org In contrast, the des-methylated metabolite AZ5104 was found to be more potent against both mutant and wild-type EGFR. nih.govaacrjournals.org Some in vitro studies indicated that this metabolite was approximately five-fold more potent than AZD9291. aacrjournals.orgresearchgate.net While AZ5104's increased potency is notable, it also exhibits a reduced selectivity margin against wild-type EGFR compared to AZD9291. nih.gov

Table 3: Activity Profile of AZD9291 and its Active Metabolites

Compound Potency and Selectivity Profile Source(s)
AZD9291 (Parent) Potent and selective inhibitor of mutant EGFR over wild-type EGFR. nih.govaacrjournals.org
AZ7550 (Metabolite) Potency and selectivity profile comparable to the parent compound. nih.govaacrjournals.org

| AZ5104 (Metabolite) | More potent than the parent compound against both mutant and wild-type EGFR; exhibits a smaller selectivity margin. | nih.govaacrjournals.orgaacrjournals.orgresearchgate.net |

Excretion Pathways in Animal Models

The specific routes and rates of elimination for AZD9291 and its metabolites in preclinical species have not been detailed in the reviewed scientific literature. Comprehensive mass balance studies, which typically use radiolabeled compounds to quantify excretion in urine, feces, and bile, are required to fully characterize the excretion pathways in animal models.

Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Studies

Preclinical studies have established a clear relationship between the pharmacokinetic (PK) profile of AZD9291 and its pharmacodynamic (PD) effects. A key finding is the sustained target inhibition despite the relatively short plasma half-life of the drug in mice. nih.govaacrjournals.org In an H1975 xenograft model, although the half-life of AZD9291 was only about 3 hours, the inhibition of EGFR phosphorylation remained significant even after 30 hours. aacrjournals.org This prolonged pharmacodynamic effect is consistent with the drug's irreversible mechanism of action, where it forms a covalent bond with the EGFR protein. nih.govaacrjournals.org

Mathematical models have been developed to integrate the preclinical PK, PD, and tumor growth inhibition (TGI) data for both AZD9291 and its active metabolites. aacrjournals.orgresearchgate.net These PK/PD-TGI models describe the contribution of both the parent drug and metabolite exposure to the inhibition of phosphorylated EGFR (pEGFR) and subsequent tumor regression in mouse xenograft models. aacrjournals.orgresearchgate.net These modeling efforts have been instrumental in understanding the exposure-response relationship and predicting efficacious dosing regimens. aacrjournals.orgresearchgate.net

Future Directions and Unexplored Research Avenues for Azd9291 345

Investigation of Novel Resistance Mechanisms

While the EGFR C797S mutation is a well-documented on-target mechanism of resistance to AZD9291, ongoing research continues to uncover a more complex landscape of resistance. nih.gov Future investigations are focused on elucidating both EGFR-dependent and independent pathways that tumors exploit to evade therapy.

Key areas of investigation include:

Novel EGFR Mutations: Beyond C797S, other secondary mutations within the EGFR kinase domain, such as L792 and L718 variants, have been identified in osimertinib-resistant patients. nih.gov In vitro experiments have confirmed that these mutations can increase the drug's IC50, thereby conferring resistance. nih.gov Further sequencing of resistant tumor samples is crucial to identify the full spectrum of such mutations.

Bypass Pathway Activation: Tumors can develop resistance by activating alternative signaling pathways to bypass their dependency on EGFR. Amplification of genes such as MET and KRAS has been observed in patients who are resistant to AZD9291 and lack secondary EGFR mutations. nih.gov Other mechanisms include focal amplification of fibroblast growth factor receptor 1 (FGFR1). clinicaltrials.gov

Histologic Transformation: A significant mechanism of resistance involves the transformation of NSCLC into other histological subtypes, most commonly small-cell lung cancer (SCLC). clinicaltrials.gov This lineage plasticity allows the tumor to become independent of EGFR signaling.

Depopulation of EGFR-Mutant Clones: In some cases, resistance to AZD9291 is associated with the loss of the original EGFR-mutant clones, with the resistant tumor being driven by alternative molecular aberrations. clinicaltrials.gov

Mechanism CategorySpecific ExamplesReference
On-Target (EGFR-Dependent)C797S, L792, L718 mutations nih.gov
Off-Target (Bypass Pathways)MET amplification, KRAS amplification, FGFR1 amplification clinicaltrials.govnih.gov
Histologic TransformationTransformation to Small-Cell Lung Cancer (SCLC) clinicaltrials.gov
Clonal DynamicsLoss of original EGFR-mutant clones clinicaltrials.gov

Development of Advanced Preclinical Models

To accelerate the discovery of solutions to resistance, there is a critical need for preclinical models that more accurately reflect the complexity of human tumors.

Organoids and Patient-Derived Organoids (PDOs)

Lung cancer organoids (LCOs) are three-dimensional, self-organizing structures derived from patient tumors that faithfully recapitulate the genetic and pathological features of the original cancer. aacrjournals.orgastrazenecaclinicaltrials.com These models are becoming indispensable for preclinical research. LCOs derived from malignant effusions, in particular, offer a source of pure tumor cells ideal for drug sensitivity testing. aacrjournals.org Future research will increasingly use PDOs established from patients before, during, and after treatment with AZD9291. This will allow for high-throughput screening of new drugs and combinations on organoids that harbor the specific resistance mechanisms that emerged in the patient, providing a platform for personalized medicine strategies. astrazenecaclinicaltrials.com

Co-clinical Trial Frameworks

Co-clinical trial frameworks represent a powerful paradigm where preclinical studies in patient-derived models, such as patient-derived xenografts (PDXs), are conducted in parallel with clinical trials. This approach allows for real-time investigation of drug response and resistance. For instance, PDX models of MET-amplified, EGFR-mutant NSCLC have been used to test the combination of AZD9291 and a MET inhibitor, savolitinib (B612288). astrazenecaclinicaltrials.com The preclinical data showing significant anti-tumor activity for the combination helped validate the strategy being tested in human clinical trials like the SAVANNAH study. astrazenecaclinicaltrials.com Similarly, correlative studies within clinical trials, such as analyzing circulating tumor DNA (ctDNA) from patients to characterize resistance mechanisms, are a key component of this framework. nih.gov Future co-clinical trials will be essential for rapidly translating preclinical findings into the clinic and for identifying predictive biomarkers of response to novel combination therapies involving AZD9291.

Exploration of Novel Combination Partners and Strategies

To overcome or delay resistance, a primary future direction is the combination of AZD9291 with other therapeutic agents. Preclinical and early-phase clinical trials are exploring a variety of partners.

MET Inhibitors: Given that MET amplification is a key resistance mechanism, combining AZD9291 with MET inhibitors is a rational strategy. The combination of AZD9291 with savolitinib has been evaluated in the TATTON and SAVANNAH trials for patients who developed MET-driven resistance. astrazenecaclinicaltrials.com

BCL-2 Family Inhibitors: Preclinical models have shown synergy between AZD9291 and navitoclax, an inhibitor of the anti-apoptotic proteins BCL-2 and BCL-xL. medpath.com A phase Ib study found the combination to be safe and feasible, warranting further investigation into its potential to enhance apoptosis and combat resistance. medpath.com

Other TKIs and Pathway Inhibitors: The TATTON study also explored combining AZD9291 with selumetinib (B1684332), a MEK inhibitor, to target the downstream RAS/RAF pathway. astrazenecaclinicaltrials.com

Chemotherapy: Preclinical data suggest that combining AZD9291 with chemotherapy agents like pemetrexed (B1662193) or cisplatin (B142131) could delay the onset of acquired resistance. clinicaltrials.gov The FLAURA2 study is investigating the efficacy of first-line osimertinib (B560133) combined with platinum-pemetrexed chemotherapy. clinicaltrials.govclinicaltrials.gov

Anti-angiogenic Agents: The combination of AZD9291 with bevacizumab, an anti-angiogenic agent that stops the formation of tumor blood vessels, is being formally tested in a phase III trial to evaluate if it can prolong disease control. nih.gov

Combination PartnerMechanism/TargetRelevant Study/ModelReference
SavolitinibMET Tyrosine KinaseTATTON, SAVANNAH (Clinical Trials); PDX Models astrazenecaclinicaltrials.com
NavitoclaxBCL-2/BCL-xLPhase Ib Study (ETCTN 9903) medpath.com
SelumetinibMEKTATTON (Phase Ib Trial) astrazenecaclinicaltrials.com
Pemetrexed + Platinum agentsCytotoxic ChemotherapyFLAURA2 (Phase III Trial) clinicaltrials.govclinicaltrials.gov
BevacizumabVEGF (Angiogenesis)Phase III Trial (NCT04181060) nih.gov

Refinement of Predictive and Pharmacodynamic Biomarkers in Preclinical Settings

Identifying which patients will benefit most from AZD9291 or its combinations, and detecting resistance early, requires robust biomarkers. Preclinical models are crucial for their development and validation. Mathematical models have been developed using data from mouse xenograft studies to link the pharmacokinetics (PK) of AZD9291 and its active metabolite to their pharmacodynamic (PD) effects on tumor growth.

Future research will focus on:

Pharmacodynamic (PD) Markers: Studies have used the inhibition of phosphorylated EGFR (pEGFR) and downstream signaling proteins like pERK in xenograft tumors as a direct measure of AZD9291's on-target activity. Refining these and other PD markers in preclinical models will help optimize dosing and schedules for combination therapies.

Predictive Biomarkers: Beyond the T790M mutation, researchers are using preclinical models to identify other genetic or protein-based markers that predict intrinsic sensitivity or resistance to AZD9291.

Liquid Biopsy Markers: The analysis of ctDNA from preclinical models is being used to track the emergence of resistance mutations over time, mirroring the approach used in clinical settings. nih.gov This allows for the non-invasive monitoring of tumor evolution and can predict resistance before it is clinically apparent.

Structural Modifications for Enhanced Activity and Resistance Overcoming

Medicinal chemistry efforts are underway to design next-generation inhibitors based on the AZD9291 scaffold. The goal is to create new compounds that can overcome known resistance mechanisms while maintaining a favorable selectivity profile.

Improving Selectivity: Research has shown that modifying key groups in the AZD9291 structure can reduce off-target activity. For example, studies indicate that the basic amine group on the AZD9291 scaffold is not essential for binding to T790M-EGFR, and replacing it with neutral analogues could yield compounds with fewer off-target effects.

Overcoming C797S Resistance: A major focus is the rational design of fourth-generation EGFR inhibitors that can effectively target EGFR mutants harboring both T790M and C797S mutations. Understanding the precise binding pose of AZD9291 with the T790M mutant through molecular dynamics simulations provides a structural basis for designing new molecules that can overcome resistance.

Scaffold Hopping and Hybridization: General strategies in drug discovery, such as scaffold hopping (replacing the core structure of the molecule) and creating hybrid molecules that combine features of different inhibitors, are being explored to develop novel compounds with improved properties against resistant forms of EGFR.

Unable to find any information about a compound named “AZD9291-345”.

Q & A

Q. What is the mechanistic basis for AZD9291-345's selectivity against EGFR T790M mutations, and how does this differ from first-generation EGFR inhibitors?

this compound (osimertinib) covalently binds to the cysteine-797 residue in the EGFR kinase domain, inhibiting both activating mutations (e.g., L858R) and the T790M resistance mutation. Unlike first-generation inhibitors (e.g., gefitinib), which lack efficacy against T790M due to steric hindrance, this compound’s acrylamide group enables irreversible binding to mutant EGFR while sparing wild-type receptors, reducing off-target toxicity . Methodologically, confirmatory studies should use in vitro kinase assays and xenograft models comparing inhibition profiles across EGFR variants.

Q. How should preclinical studies be designed to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Use orthotopic or patient-derived xenograft (PDX) models with confirmed T790M status. Monitor plasma and tumor tissue concentrations via LC-MS/MS to correlate exposure with tumor regression. Include dose-escalation cohorts (e.g., 20–240 mg/day) and assess biomarkers (e.g., circulating tumor DNA) to validate target engagement .

Q. What statistical methods are appropriate for analyzing progression-free survival (PFS) data in this compound clinical trials?

Apply Kaplan-Meier survival analysis with log-rank tests to compare PFS between T790M-positive and -negative subgroups. Use Cox proportional hazards models to adjust for covariates (e.g., prior therapy lines). Report 95% confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How can researchers address contradictory efficacy findings between this compound monotherapy and combination regimens in T790M-positive NSCLC?

Conduct in vitro synergy assays (e.g., Chou-Talalay combination index) to identify additive or antagonistic effects with chemotherapy or other TKIs. In clinical trials, use adaptive designs with biomarker-stratified randomization to isolate combination benefits. For example, the FLAURA2 trial demonstrated improved PFS with this compound plus chemotherapy (HR: 0.62; p<0.001) .

Q. What methodologies resolve discrepancies in this compound response rates between central and local T790M testing?

Standardize testing via droplet digital PCR (ddPCR) or next-generation sequencing (NGS) with a validated limit of detection (e.g., ≥1% mutant allele frequency). Retrospectively re-analyze discordant samples using orthogonal methods and report sensitivity/specificity metrics .

Q. How can acquired resistance to this compound be modeled experimentally, and what mechanisms are most clinically relevant?

Generate resistance cell lines via chronic this compound exposure and perform whole-exome sequencing to identify mutations (e.g., C797S, MET amplification). Validate findings in PDX models and correlate with clinical biopsy data. Prioritize mechanisms with in vivo functional evidence (e.g., MET inhibition restores sensitivity) .

Data Contradiction Analysis

Observation T790M-Positive Cohort T790M-Negative Cohort Methodological Resolution
Objective Response Rate (ORR)61% (95% CI: 52–70)21% (95% CI: 12–34)Stratify by central NGS testing
Median Progression-Free Survival (PFS)9.6 months2.8 monthsUse Cox models adjusting for baseline EGFR variant
Adverse Event ProfileRash (39%), Diarrhea (47%)Similar incidencePerform subgroup toxicity analysis by mutation status

Methodological Recommendations

  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed synthesis protocols (e.g., HPLC purity >95%, NMR characterization) to ensure replicability .
  • Data Transparency : Deposit raw sequencing data in public repositories (e.g., GEO) and include statistical code in supplementary materials .
  • Ethical Compliance : Obtain IRB approval for retrospective biomarker studies using archived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9291-345
Reactant of Route 2
Reactant of Route 2
AZD9291-345

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.